CNS Exposure: A Critical In Vivo Pharmacokinetic Distinction Between TC-O 9311 and JNJ-63533054
A fundamental difference in in vivo applicability stems from brain penetration. TC-O 9311 is identified as a substrate for the efflux transporter P-glycoprotein (P-gp), resulting in a very limited ability to cross the blood-brain barrier [1]. Conversely, JNJ-63533054, a comparator GPR139 agonist, is not a P-gp substrate and is characterized as orally bioavailable with the capacity to cross the rat blood-brain barrier and achieve micromolar-range brain exposure following oral administration [1].
| Evidence Dimension | Blood-Brain Barrier (BBB) Penetration |
|---|---|
| Target Compound Data | P-glycoprotein substrate; very limited BBB penetration |
| Comparator Or Baseline | JNJ-63533054: Orally bioavailable, crosses BBB, achieves μM brain exposure |
| Quantified Difference | Functional incompatibility for systemic CNS studies vs. CNS-penetrant comparator |
| Conditions | In vivo rat pharmacokinetic studies |
Why This Matters
This property makes TC-O 9311 a tool compound for ex vivo or in vitro CNS applications and for mechanistic studies where peripheral restriction is required, whereas JNJ-63533054 is required for systemic in vivo behavioral or disease models requiring central target engagement.
- [1] Shi, F., Shen, J., Cleary, L., et al. Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139. ACS Med. Chem. Lett. 2011, 2 (4), 303–307. View Source
